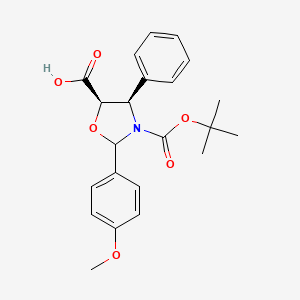
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is a chiral oxazolidine derivative. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including Docetaxel, a chemotherapy medication used to treat a variety of cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid typically involves the asymmetric hydrogenation of ketones. This process employs chiral catalysts, such as RuCl2[(S)-xylbinap][(S)daipen], under neutral to slightly basic conditions. The reaction is carried out at a substrate-to-catalyst molar ratio of 100,000 under 8 atm of H2, resulting in high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing highly efficient chiral catalysts to ensure high turnover numbers and enantiomeric excess. The process is designed to be environmentally benign, with a focus on achieving high reactivity and selectivity .
化学反応の分析
Types of Reactions
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Utilized in the development of anticancer drugs, such as Docetaxel, due to its ability to inhibit cell division.
Industry: Employed in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for Docetaxel, the compound contributes to the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division. This mechanism is crucial for its effectiveness as an anticancer agent .
類似化合物との比較
Similar Compounds
- (4S,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- (3S,4R,E)-1-(4-Anisyl)-3,7-dimethyl-3,7-octadiene-1,6-diol
Uniqueness
(4R,5R)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This stereochemistry is crucial for its role as an intermediate in the synthesis of chiral pharmaceuticals, ensuring high enantiomeric purity and effectiveness .
特性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(4R,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18-,19?/m1/s1 |
InChIキー |
MSVWUXLRSKRKFZ-PWCSWUJKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


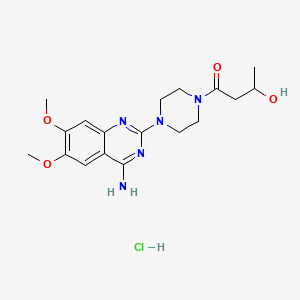
![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
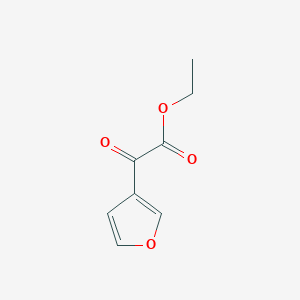
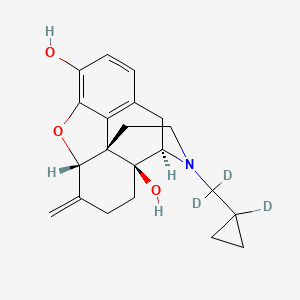
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
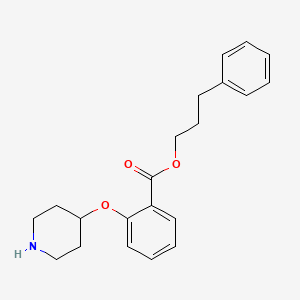
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
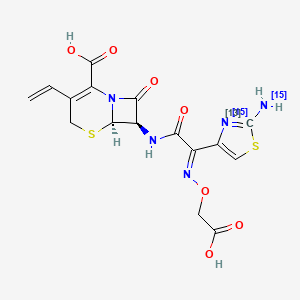
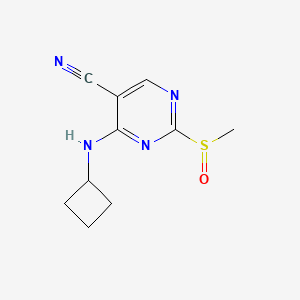
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
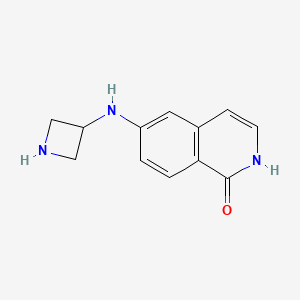

![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
